molecular formula C13H17BrN4OS B12180760 5-(5-bromothiophen-2-yl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide

5-(5-bromothiophen-2-yl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide

Cat. No.: B12180760
M. Wt: 357.27 g/mol
InChI Key: CNBDNIAPWQTYPY-UHFFFAOYSA-N
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Description

5-(5-bromothiophen-2-yl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromothiophene moiety and a pyrazole ring, making it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromothiophen-2-yl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide typically involves multiple steps One common method includes the bromination of thiophene, followed by the formation of the pyrazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(5-bromothiophen-2-yl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

5-(5-bromothiophen-2-yl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-bromothiophen-2-yl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-bromothiophen-2-yl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide
  • 5-(5-bromothiophen-2-yl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxylate
  • 5-(5-bromothiophen-2-yl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxylamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a bromothiophene moiety and a pyrazole ring makes it particularly interesting for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H17BrN4OS

Molecular Weight

357.27 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C13H17BrN4OS/c1-18(2)7-3-6-15-13(19)10-8-9(16-17-10)11-4-5-12(14)20-11/h4-5,8H,3,6-7H2,1-2H3,(H,15,19)(H,16,17)

InChI Key

CNBDNIAPWQTYPY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C1=NNC(=C1)C2=CC=C(S2)Br

Origin of Product

United States

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